molecular formula C6H8N2OS B12799607 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one CAS No. 6269-78-9

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Cat. No.: B12799607
CAS No.: 6269-78-9
M. Wt: 156.21 g/mol
InChI Key: ZNPZGXJLLLOAAF-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazoline with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as triethylamine, and the cyclization occurs through nucleophilic addition followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazines, sulfoxides, sulfones, and dihydro derivatives .

Scientific Research Applications

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as factor IXa, which plays a role in the coagulation cascade. The compound’s biological activity is often attributed to its ability to interact with proteins and nucleic acids, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroimidazo[2,1-b]thiazine: Known for its antimicrobial activity.

    Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.

    Fluorine-containing derivatives: Exhibits antituberculosis activity.

Uniqueness

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

CAS No.

6269-78-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-5-one

InChI

InChI=1S/C6H8N2OS/c9-5-1-4-10-6-7-2-3-8(5)6/h1-4H2

InChI Key

ZNPZGXJLLLOAAF-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NCCN2C1=O

Origin of Product

United States

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